molecular formula C7H6ClNO2 B13132134 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone

1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone

Katalognummer: B13132134
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: ALGDVFOCHJPSFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro and hydroxyl group attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 4-chloro-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions to introduce the hydroxyl group at the 5-position . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure settings.

Analyse Chemischer Reaktionen

1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C7H6ClNO2

Molekulargewicht

171.58 g/mol

IUPAC-Name

1-(4-chloro-5-hydroxypyridin-3-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-9-3-6(11)7(5)8/h2-3,11H,1H3

InChI-Schlüssel

ALGDVFOCHJPSFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=CC(=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.